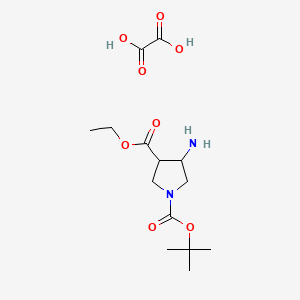
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with tert-butyl and ethyl groups, as well as an amino group. The presence of oxalic acid further adds to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions often require strong bases and alkyl halides as reagents.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.
Addition of Oxalic Acid: The final step involves the addition of oxalic acid to form the desired compound. This step may require specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the amino group or the pyrrolidine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl groups or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyl substituents. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes, where the compound modulates the activity of key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
- (3R,4R)-4-acetoxy-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)azetidin-2-one
Uniqueness
O1-tert-butyl O3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of oxalic acid. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H24N2O8 |
|---|---|
Poids moléculaire |
348.35 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl 4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
LLRLFDPWCXPSAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

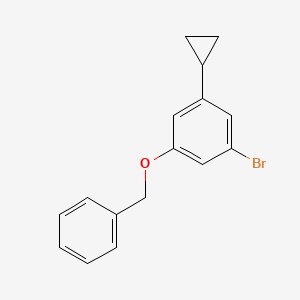
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)

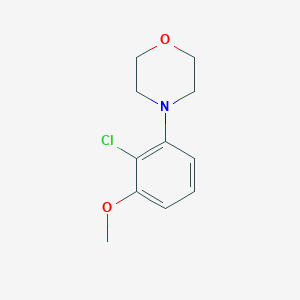
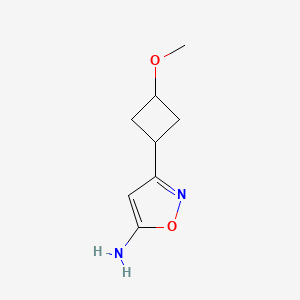

![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
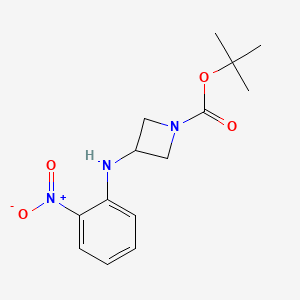
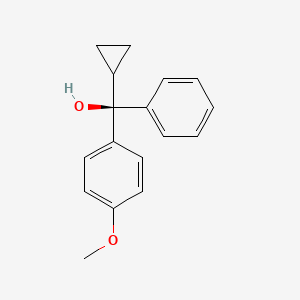
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)

